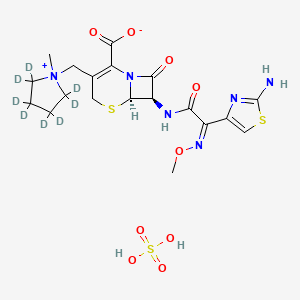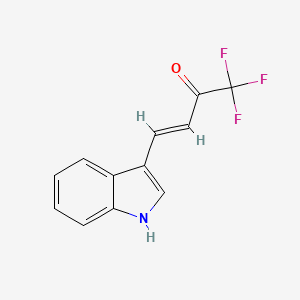
2,2',3,3',4,6,6'-Hepta-O-pivaloyl-α,α'-trehalose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is a chemically modified derivative of α,α’-trehalose, a disaccharide composed of two glucose molecules linked by an α,α’-1,1-glycosidic bond. This compound is characterized by the presence of seven pivaloyl groups, which are esterified to the hydroxyl groups of the trehalose molecule. The pivaloyl groups enhance the compound’s stability and lipophilicity, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose typically involves the esterification of α,α’-trehalose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme is as follows:
- Dissolve α,α’-trehalose in anhydrous pyridine.
- Add pivaloyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps may include large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose can undergo various chemical reactions, including:
Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield α,α’-trehalose.
Reduction: The compound can be reduced to remove the pivaloyl groups, although this is less common.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although this is less common.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Hydrolysis: α,α’-trehalose and pivalic acid.
Reduction: α,α’-trehalose.
Substitution: Various acylated derivatives of α,α’-trehalose.
科学研究应用
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its enhanced stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is primarily related to its ability to interact with biological molecules through its pivaloyl groups. These groups can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain glycosidases by binding to their active sites.
Protein Stabilization: The pivaloyl groups can interact with hydrophobic regions of proteins, stabilizing their structure.
相似化合物的比较
Similar Compounds
2,2’,3,3’,4,6,6’-Hepta-O-acetyl-α,α’-trehalose: Similar structure but with acetyl groups instead of pivaloyl groups.
2,2’,3,3’,4,6,6’-Hepta-O-benzoyl-α,α’-trehalose: Similar structure but with benzoyl groups instead of pivaloyl groups.
Uniqueness
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is unique due to its pivaloyl groups, which provide enhanced stability and lipophilicity compared to other acylated derivatives. This makes it particularly useful in applications requiring stable and lipophilic carbohydrate derivatives.
属性
CAS 编号 |
129727-79-3 |
|---|---|
分子式 |
C₄₇H₇₈O₁₈ |
分子量 |
931.11 |
同义词 |
2,3,4,6-Tetrakis-O-(2,2-dimethyl-1-oxopropyl)-α-D-glucopyranosyl 2,3,6-Tris(2,2-dimethylpropanoate) α-D-Glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











